molecular formula C19H23ClN+ B11640307 4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium

4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium

Cat. No.: B11640307
M. Wt: 300.8 g/mol
InChI Key: DYTAPDJBSUHJAD-UHFFFAOYSA-N
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Description

4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium typically involves multiple steps, including the formation of the isoindolium core and the introduction of the chloro, diethyl, and prop-1-en-2-yl groups. Common synthetic routes may include:

    Formation of the Isoindolium Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Substituents: The chloro, diethyl, and prop-1-en-2-yl groups can be introduced through various substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,2-diethyl-2,3-dihydro-1H-benzo[f]isoindolium: Lacks the prop-1-en-2-yl group.

    2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium: Lacks the chloro group.

Uniqueness

4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23ClN+

Molecular Weight

300.8 g/mol

IUPAC Name

4-chloro-2,2-diethyl-9-prop-1-en-2-yl-1,3-dihydrobenzo[f]isoindol-2-ium

InChI

InChI=1S/C19H23ClN/c1-5-21(6-2)11-16-17(12-21)19(20)15-10-8-7-9-14(15)18(16)13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3/q+1

InChI Key

DYTAPDJBSUHJAD-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CC2=C(C3=CC=CC=C3C(=C2C1)Cl)C(=C)C)CC

Origin of Product

United States

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